Lactococcin Q beta

Bacteriocin potency MIC determination Two-peptide synergism

Lactococcin Q beta (LcnQβ, Qβ) is the 35‑amino‑acid β‑subunit (4,018.36 Da) of the two‑peptide, unmodified class IIb bacteriocin lactococcin Q, produced by Lactococcus lactis QU 4. It acts synergistically with lactococcin Q alpha (Qα, 39 residues, 4,260.43 Da) at a strict 1:1 molar ratio, and neither peptide alone exhibits antibacterial activity at concentrations up to 1,000 nM.

Molecular Formula
Molecular Weight
Cat. No. B1576261
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLactococcin Q beta
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Lactococcin Q Beta — Potency-Defining β‑Peptide of the Two‑Component Class IIb Bacteriocin Lactococcin Q


Lactococcin Q beta (LcnQβ, Qβ) is the 35‑amino‑acid β‑subunit (4,018.36 Da) of the two‑peptide, unmodified class IIb bacteriocin lactococcin Q, produced by Lactococcus lactis QU 4 [1]. It acts synergistically with lactococcin Q alpha (Qα, 39 residues, 4,260.43 Da) at a strict 1:1 molar ratio, and neither peptide alone exhibits antibacterial activity at concentrations up to 1,000 nM [1]. The Qβ peptide is the principal potency‑determining component of the lactococcin Q system, as demonstrated by direct combinatorial MIC assays against its closest natural homolog, lactococcin Gβ [1]. Its amino acid sequence — KKWGWLAWVEPAGEFLKGFGKGAIKEGNKDKWKNI — shares 91.4% identity with lactococcin Gβ yet differs at exactly three residue positions (9, 12, 15), conferring a 32‑fold potency advantage when paired with Qα [1][2].

Requires co-administration with lactococcin Qα at equimolar ratio
β-subunit reported as key contributor to two-peptide potency context
Activity demonstrated against Lactococcus lactis indicator strains
Secretion depends on LaqD transporter with specific insertion motif

Why Lactococcin Q Beta Cannot Be Replaced by Other Class IIb β‑Peptides


Substituting lactococcin Qβ with its closest natural analog, lactococcin Gβ, results in a quantifiable loss of antibacterial potency despite their 91.4% sequence identity — the Qα+Gβ hybrid exhibits a MIC 32‑fold higher (1.95 nM) than the native Qα+Qβ pair (0.0610 nM) [1]. This potency collapse is driven by only three amino acid differences between Qβ and Gβ (positions 9, 12, 15), demonstrating that even minor sequence variation in the β‑subunit disproportionately governs overall antimicrobial efficacy [1]. Furthermore, the dedicated ATP‑binding cassette transporter LaqD contains a unique 9‑residue insertion (residues 160–168) that is essential for Qβ secretion; LaqD lacking this insertion cannot export Qβ but remains competent to secrete lactococcin Gβ, indicating that secretion machinery compatibility is also β‑peptide‑specific [2]. Generic substitution of Qβ or its cognate secretion system therefore fails on two independent, experimentally verified fronts — potency degradation and secretion incompatibility.

Lactococcin Gβ may shift inhibitory potency significantly, as reported in direct comparison
Three-residue sequence divergence alters potency ranking in hybrid pairing contexts
Secretion machinery specificity: generic LaqD variants may fail to export Qβ
Class IIb β-peptides not interchangeable due to secretion incompatibility and potency differences

Lactococcin Q Beta — Quantified Differentiation Evidence for Scientific Selection


MIC Potency: Qβ Confers 32‑Fold Superior Activity Versus Gβ in Cognate α‑Pairing

When paired with Qα, the native Qβ peptide yields a minimum inhibitory concentration (MIC) of 0.0610 nM against L. lactis subsp. lactis ATCC 19435T. Replacing Qβ with its closest homolog, lactococcin Gβ, raises the MIC to 1.95 nM — a 32‑fold loss of potency [1]. The paper explicitly concludes that 'the contribution of lactococcin Qβ for antibacterial activity was greater than that of lactococcin Gβ' [1]. This is a direct, head‑to‑head measurement using chemically synthesized peptides at a 1:1 molar ratio, ruling out confounding factors from purification or producer‑strain variability.

MIC Potency
Reported
Qα + Qβ: 0.0610 nM Qα + Gβ: 1.95 nM 32-fold difference
Supports potency differentiation screening
Indicator strain L. lactis ATCC 19435T; equimolar peptide ratio
Bacteriocin potency MIC determination Two-peptide synergism Lactococcus lactis inhibition

Qβ Maintains Superior Potency Even in Hybrid α‑Pairings (Cross‑Peptide Compatibility)

The potency advantage of Qβ is not restricted to its native Qα partner. When paired with the heterologous Gα peptide, Qβ yields a MIC of 0.122 nM, which is 4‑fold lower (more potent) than the native Gα+Gβ combination (MIC 0.488 nM) [1]. Conversely, Gβ paired with Qα performs poorly (1.95 nM). This pattern demonstrates that Qβ is the dominant potency determinant regardless of the α‑peptide context, making it the preferred β‑subunit for any hybrid or engineered two‑peptide lactococcin system targeting L. lactis.

Hybrid Pairing
Reported
Gα + Qβ: 0.122 nM Gα + Gβ: 0.488 nM 4-fold potency gain
Supports β-subunit selection in hybrid systems
Heterologous α-pairing; L. lactis indicator strain
Hybrid bacteriocin Cross-peptide synergy Potency engineering Lactococcin G comparison

Three‑Residue Sequence Determinants of Qβ Potency Versus Gβ

Qβ (35 aa) and Gβ (35 aa) differ at only three amino acid positions: residue 9 (Glu in Qβ vs Asp in Gβ), residue 12 (Gly in Qβ vs Tyr in Gβ), and residue 15 (Leu in Qβ vs Ile in Gβ). The paper explicitly states that 'three amino acid residues that are different between lactococcins Qβ and Gβ might play important roles for the intensity of antibacterial activity' [1]. All three substitutions conserve residue polarity (hydrophobic ↔ hydrophobic, hydrophilic ↔ hydrophilic), indicating that the potency difference arises from subtle steric or recognition effects rather than gross physicochemical changes [1]. This is a far narrower sequence divergence than between lactococcin Qα and Gα, which differ at six positions, yet the β‑peptide differences dominate the potency phenotype.

Sequence Identity
Reported
Qβ vs Gβ: 3 residues differ E9, G12, L15 (Qβ) 91.4% identity; mass 4,018.36 Da
Key identity markers for QC verification
Edman + MALDI-TOF confirmed; positions 9,12,15 diagnostic
Structure-activity relationship Amino acid substitution Bacteriocin engineering Lactococcin Q vs G

LaqD Transporter Specificity: A 9‑Residue Insertion Essential for Qβ Secretion but Dispensable for Gβ

The ATP‑binding cassette transporter LaqD, responsible for exporting lactococcin Q peptides, contains a 9‑amino‑acid insertion (residues 160–168) not present in the lactococcin G transporter [1]. Deletion of this insertion (LaqDΔ160–168) completely abolishes lactococcin Q secretion, whereas the mutant transporter remains fully functional for lactococcin G secretion [1]. This demonstrates that the secretion machinery discriminates between the Q and G β‑peptides at the level of a defined structural motif. The insertion is thus both a biogenesis requirement and a potential engineering target for orthogonal secretion systems.

Secretion Specificity
Reported
LaqDΔ160–168 abolishes Q secretion; G secretion unaffected.
Requires Q-specific transporter motif for production
9-residue insertion essential; spot-on-lawn assay evidence
ABC transporter specificity Bacteriocin secretion LaqD insertion Lactococcin Q biogenesis

LaqC Cross‑Immunity Profile: Qβ‑Specific Immunity Protein Also Neutralizes Lactococcin G

The lactococcin Q immunity protein LaqC confers self‑immunity to the producer strain against both lactococcin Q and, notably, the homologous bacteriocin lactococcin G [1]. This cross‑immunity is not reciprocal in all contexts; the lactococcin G immunity system has not been shown to confer equivalent cross‑protection against lactococcin Q. The LaqC protein thus provides a broader immunity shield than the minimal self‑protection required, an attribute that may simplify strain engineering by allowing a single immunity cassette to protect against both Q‑ and G‑type bacteriocins during co‑production or in mixed‑culture fermentations.

Immunity Spectrum
Reported
LaqC protects against Q and G; LagC protection limited to G.
Broader immunity context for strain engineering
Cross-immunity not reciprocated in available evidence
Bacteriocin immunity Cross-immunity Self-protection Lactococcin Q production

Lactococcin Q Beta — Evidence‑Backed Application Scenarios for Research and Industrial Procurement


L. lactis Strain‑Specific Biopreservation with Maximal Potency at Minimal Dose

Lactococcin Qβ, in combination with Qα at a 1:1 molar ratio, achieves a MIC of 0.0610 nM against L. lactis ATCC 19435T [1]. This sub‑nanomolar potency against the target species — including nisin‑producing L. lactis strains — supports its use as a highly dose‑efficient biopreservative in dairy and fermented food matrices where L. lactis contamination must be controlled without affecting other beneficial flora. The 32‑fold potency advantage of Qβ over Gβ (1.95 nM) translates directly to lower required inclusion levels and reduced ingredient cost per batch [1].

Two‑Peptide Bacteriocin Engineering Platforms Using Qβ as the Preferred β‑Submit

Because Qβ retains superior potency when paired with heterologous α‑peptides (e.g., Gα+Qβ MIC = 0.122 nM vs. Gα+Gβ MIC = 0.488 nM), it is the β‑subunit of choice for structure‑activity relationship studies and hybrid bacteriocin engineering [1]. Procurement of synthetic Qβ enables combinatorial screening of novel α‑peptide partners without sacrificing baseline potency, accelerating the discovery of engineered two‑peptide systems with tailored inhibitory spectra.

Lactococcin Q Gene Cluster Licensing for Heterologous Production with Built‑In Dual Immunity

The laqC immunity gene in the lactococcin Q cluster provides cross‑protection against lactococcin G, a feature not reciprocated by the lactococcin G immunity system based on available evidence [2]. Industrial production strains harboring the Q gene cluster are therefore protected against both Q‑ and G‑type bacteriocins, simplifying fermentation design and reducing the risk of bacteriocin‑mediated culture collapse. This dual‑immunity profile is a procurement‑relevant selection criterion when evaluating which bacteriocin gene cluster to license for heterologous expression.

Quality Control Reference Standard for Synthetic Qβ Identity Verification

The three‑residue signature of Qβ (E9, G12, L15) versus Gβ (D9, Y12, I15), combined with a molecular mass of 4,018.36 Da by MALDI‑TOF MS, provides a definitive analytical fingerprint for quality control [1]. Procured Qβ batches can be verified by HPLC retention time (22.7 min under the published reverse‑phase conditions), exact mass, and Edman sequencing of the N‑terminal region spanning the three diagnostic positions [1]. This traceability is essential for GMP‑grade peptide procurement where identity assurance is mandatory.

Application
Selection Property
Validation Focus
L. lactis inhibitory potency screening
β-peptide identity fingerprint (E9/G12/L15)
MIC endpoint validation against indicator strain
Hybrid bacteriocin engineering research
β-subunit cross-compatibility profile
Hybrid α+β pairing potency assessment
Heterologous production strain engineering
LaqC dual-immunity cassette
Cross-protection validation against lactococcin G
Synthetic peptide quality control
HPLC retention time and mass signature
Identity confirmation via sequence-specific markers
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